molecular formula C13H17N3OS B6581634 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide CAS No. 1206985-98-9

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B6581634
CAS No.: 1206985-98-9
M. Wt: 263.36 g/mol
InChI Key: YWWXZQIXXQWPGC-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is a heterocyclic acetamide derivative featuring a 3,5-dimethylpyrazole moiety linked via an acetamide bridge to a 2-thiophenylethyl group. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazole and thiophene motifs, which are known to modulate bioactivity in antimicrobial, anticancer, and anti-inflammatory agents .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-10-8-11(2)16(15-10)9-13(17)14-6-5-12-4-3-7-18-12/h3-4,7-8H,5-6,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWXZQIXXQWPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCCC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of pyrazole derivatives with biological targets. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. The thiophene group enhances the compound's ability to penetrate biological membranes, increasing its bioavailability. The exact mechanism of action depends on the specific biological system and the target molecule.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide Thiophen-2-yl ethyl C₁₅H₁₈N₃OS ~313.4 (estimated) Not reported Pyrazole, acetamide, thiophene
2-(2-Chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]acetamide 2-Chlorophenyl, thiophen-2-yl ethyl C₁₉H₂₀ClN₃OS 373.9 Not reported Chlorophenyl, pyrazole
N-(4-Chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide (7d) 4-Chlorophenyl, imidazole, pyrazole C₂₂H₂₁ClN₆O 420.9 170–172 Imidazole, chlorophenyl
2-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[5-isobutyl-1,3,4-thiadiazol-2-yl]acetamide Pyridazinone, isobutyl-thiadiazole C₁₇H₂₁N₇O₂S 395.5 Not reported Pyridazinone, thiadiazole
Key Observations:
  • Melting Points : Imidazole-containing analogs (e.g., 7d) exhibit higher melting points (170–172°C) due to hydrogen bonding and aromatic stacking, whereas thiophene-based compounds may have lower melting points due to reduced symmetry .

Hydrogen Bonding and Crystal Packing

The pyrazole N–H group participates in hydrogen bonds with carbonyl oxygen atoms, forming dimeric structures in crystals (e.g., ). Thiophene’s sulfur atom may engage in weaker C–H···S interactions, altering packing efficiency compared to chlorophenyl analogs, which rely on Cl···π interactions .

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